molecular formula C15H22BFO3 B13273382 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane

Cat. No.: B13273382
M. Wt: 280.14 g/mol
InChI Key: BOOUILBRJDVKMS-UHFFFAOYSA-N
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Description

2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is a boronic acid derivative that has gained attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 2-fluoro-4-propoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial process may also include purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenols, while reduction reactions may produce alcohols or hydrocarbons .

Scientific Research Applications

2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also participate in enzyme inhibition or activation, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxyphenylboronic acid
  • 2-Fluoro-4-propoxyphenylboronic acid
  • 2-Fluoro-4-methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its specific structural features, such as the presence of the dioxaborolane ring and the propoxy group.

Properties

Molecular Formula

C15H22BFO3

Molecular Weight

280.14 g/mol

IUPAC Name

2-(2-fluoro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BFO3/c1-6-9-18-11-7-8-12(13(17)10-11)16-19-14(2,3)15(4,5)20-16/h7-8,10H,6,9H2,1-5H3

InChI Key

BOOUILBRJDVKMS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCC)F

Origin of Product

United States

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